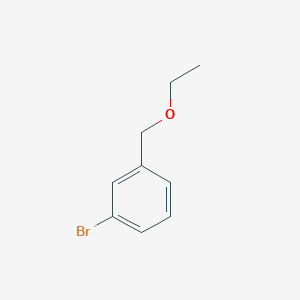

1-Bromo-3-(ethoxymethyl)benzene

Description

Significance of Aryl Bromides and Ether Linkages in Organic Synthesis

Aryl halides, including aryl bromides, are organic compounds where a halogen atom is directly bonded to an aromatic ring. chembk.com They are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chembk.com The significance of the aryl bromide functionality stems largely from the reactivity of the carbon-bromine bond. The bromine atom can act as a good leaving group, making aryl bromides valuable substrates in a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. chembk.com Reactions such as the Suzuki, Heck, and Sonogashira couplings utilize aryl bromides to form new carbon-carbon bonds, a fundamental process in the construction of more complex molecular architectures.

The ether linkage (R-O-R'), another key feature of 1-Bromo-3-(ethoxymethyl)benzene, is also of great importance in organic chemistry. Ethers are generally characterized by their relative stability and lack of reactivity towards many acids and bases, which makes them excellent solvents for a wide range of chemical reactions. pressbooks.pub Beyond their role as solvents, ether functional groups are integral components of many biologically active natural products and synthetic pharmaceuticals, including antibiotics and anesthetics. pressbooks.pub Their presence can influence a molecule's solubility, stability, and biological activity. pressbooks.pub

Overview of Substituted Benzene (B151609) Reactivity Patterns

The presence of substituents on a benzene ring profoundly influences its reactivity in electrophilic aromatic substitution (EAS) reactions. youtube.com This influence manifests in two ways: it alters the rate of reaction compared to unsubstituted benzene, and it dictates the position (ortho, meta, or para) at which a new electrophile will attack the ring. youtube.com Substituents are broadly classified as either activating or deactivating groups.

Activating groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups generally direct incoming electrophiles to the ortho and para positions. savemyexams.com

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and slowing down the rate of electrophilic substitution. savemyexams.com Most deactivating groups direct incoming electrophiles to the meta position. libretexts.org

In the case of 1-Bromo-3-(ethoxymethyl)benzene, the benzene ring bears two distinct substituents:

Bromo Group (-Br): Halogens like bromine are a unique class of substituents. They are considered deactivating groups due to their inductive electron-withdrawing effect. youtube.com However, they are ortho, para-directors because their lone pairs of electrons can be donated to the ring through resonance, which helps to stabilize the carbocation intermediate formed during ortho and para attack. libretexts.orgyoutube.com

Ethoxymethyl Group (-CH₂OCH₂CH₃): This group is attached to the benzene ring via a methylene (B1212753) (-CH₂) bridge. It can be viewed as a substituted alkyl group. Alkyl groups are generally considered weak activating groups and are ortho, para-directors. savemyexams.com The primary effect is the electron-donating nature of the alkyl framework. The oxygen atom in the ether linkage is electronegative and will exert a slight electron-withdrawing inductive effect, but its distance from the ring means its influence is significantly less than that of the alkyl portion.

Summary of Substituent Effects

| Substituent | Type | Directing Effect |

|---|---|---|

| Bromo (-Br) | Deactivating youtube.com | Ortho, Para youtube.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(ethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPJZYYIEFTZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Bromo 3 Ethoxymethyl Benzene

Direct Functionalization Approaches

Direct functionalization involves introducing the key groups onto a pre-existing benzene (B151609) or substituted benzene core. This can be approached by either forming the ether linkage on a brominated precursor or by brominating a precursor already containing the ethoxymethyl side chain.

Benzylic Etherification Methods for Ethoxymethyl Group Introduction

A common and effective strategy is to begin with a commercially available brominated benzyl (B1604629) precursor, such as 3-bromobenzyl alcohol or 3-bromobenzyl bromide. The ethoxymethyl group is then formed via etherification. The Williamson ether synthesis is a classic and reliable method for this transformation.

This process typically involves two main variations:

From a benzyl alcohol: 3-Bromobenzyl alcohol is first converted to a more reactive leaving group, such as a benzyl bromide, using reagents like phosphorus tribromide (PBr₃). The resulting 3-bromobenzyl bromide is then treated with sodium ethoxide.

From a benzyl halide: 3-Bromobenzyl bromide can be directly reacted with sodium ethoxide, prepared by reacting ethanol (B145695) with a strong base like sodium hydride (NaH), to yield the final product.

The reaction proceeds via an SN2 mechanism, where the ethoxide ion acts as a nucleophile, displacing the bromide on the benzylic carbon.

| Precursor | Reagents | Solvent | Conditions | Product |

| 3-Bromobenzyl alcohol | 1. PBr₃2. NaOEt/EtOH | 1. CH₂Cl₂2. Ethanol | 1. 0°C to RT2. Reflux | 1-Bromo-3-(ethoxymethyl)benzene |

| 3-Bromobenzyl bromide | Sodium ethoxide (NaOEt) | Ethanol or THF | Reflux | 1-Bromo-3-(ethoxymethyl)benzene |

Halogenation Protocols for Aryl Bromide Installation

An alternative direct approach involves the electrophilic bromination of a benzene ring that already bears the ethoxymethyl substituent, namely benzyl ethyl ether. However, this route presents significant regiochemical challenges. The ethoxymethyl group (-CH₂OCH₂CH₃) is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the ether oxygen atom.

During electrophilic aromatic substitution, such as bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), the electrophile (Br⁺) will preferentially attack the positions of highest electron density, which are the ortho (position 2 and 6) and para (position 4) carbons relative to the ethoxymethyl group. mdpi.comnsf.gov The desired meta-isomer, 1-bromo-3-(ethoxymethyl)benzene, would be formed in negligible amounts, if at all. To achieve the required 1,3-substitution pattern via bromination, one must start with a precursor containing a meta-directing group, as detailed in section 2.3.2.

Cross-Coupling Methodologies for Aryl Bromide Introduction

Modern synthetic chemistry often employs cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. While typically used to couple an existing aryl bromide with another fragment, certain protocols can be adapted to introduce the bromide itself. A plausible, though less conventional, route could involve the synthesis of an organometallic precursor, such as 3-(ethoxymethyl)phenylboronic acid or its corresponding Grignard reagent, followed by a reaction with a brominating agent.

For example, a Suzuki-Miyaura type coupling is not standard for C-Br bond formation, but the boronic acid intermediate is key. A more direct application of organometallic chemistry would be the formation of a Grignard reagent from 1,3-dibromobenzene. By carefully controlling stoichiometry, one magnesium-insertion product could be formed and then reacted with a formaldehyde (B43269) equivalent to generate 3-bromobenzyl alcohol, which is a precursor for etherification as described in section 2.1.1. orgsyn.orgmnstate.eduumkc.edu

A hypothetical sequence could be:

Formation of 3-(ethoxymethyl)phenylmagnesium bromide from 3-bromobenzyl ethyl ether (if it were available) and magnesium. mnstate.edu

Reaction of this Grignard reagent with a suitable electrophilic bromine source. However, this is not a standard method for aryl bromide synthesis.

Derivatization from Related Precursors

Perhaps the most practical and widely applicable syntheses start from readily available, related benzene derivatives, which are then converted to the target molecule through a sequence of reliable reactions.

Conversion from Halogenated Benzyl Alcohols and Ethers

This approach is one of the most direct and reliable methods for synthesizing 1-bromo-3-(ethoxymethyl)benzene. The key precursor is 1-bromo-3-(bromomethyl)benzene, which can be synthesized from 3-bromobenzyl alcohol. The subsequent reaction with sodium ethoxide provides the target ether in good yield.

Reaction Scheme:

Benzylic Bromination: 3-Bromobenzyl alcohol is converted to 1-bromo-3-(bromomethyl)benzene using a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Williamson Ether Synthesis: The resulting benzylic bromide is treated with sodium ethoxide in a suitable solvent like ethanol or tetrahydrofuran (B95107) (THF).

| Reaction Step | Starting Material | Reagents | Typical Conditions | Yield |

| 1. Bromination | 3-Bromobenzyl alcohol | PBr₃ | CH₂Cl₂, 0°C to RT | High |

| 2. Etherification | 1-Bromo-3-(bromomethyl)benzene | NaH, Ethanol | THF, 0°C to Reflux | Good to Excellent |

This two-step sequence is often preferred due to the high reactivity of benzyl halides in SN2 reactions and the clean conversion.

Transformations from Analogous Substituted Benzenes

Multi-step synthetic routes starting from other substituted benzenes offer great flexibility and control over regiochemistry. Two robust pathways are particularly notable.

Route A: From 3-Bromotoluene (B146084)

This route leverages the selective free-radical bromination of the benzylic methyl group.

Benzylic Bromination: 3-Bromotoluene is subjected to free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or light. This reaction selectively brominates the benzylic position, yielding 1-bromo-3-(bromomethyl)benzene. masterorganicchemistry.com

Ether Synthesis: The product from the first step is then reacted with sodium ethoxide as described previously to form 1-bromo-3-(ethoxymethyl)benzene. chemicalbook.com

Route B: From 3-Bromobenzoic Acid

This pathway involves the reduction of a carboxylic acid, a meta-directing group, which firmly establishes the 1,3-substitution pattern.

Synthesis of Precursor: 3-Bromobenzoic acid can be prepared by the direct bromination of benzoic acid. The carboxylic acid group is a meta-director, ensuring the correct isomer is formed. prepchem.comijisrt.com

Reduction: The 3-bromobenzoic acid is reduced to 3-bromobenzyl alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF).

Etherification: The resulting 3-bromobenzyl alcohol is converted to the final product via Williamson ether synthesis as detailed in section 2.3.1.

| Route | Starting Material | Step 1 Reagents | Step 2 Reagents | Step 3 Reagents |

| A | 3-Bromotoluene | NBS, AIBN | Sodium Ethoxide | N/A |

| B | Benzoic Acid | Br₂, FeBr₃ | LiAlH₄ or BH₃·THF | NaH, Ethyl Iodide |

These derivatization strategies, particularly those starting from 3-bromotoluene or 3-bromobenzoic acid, represent the most practical and reliable methods for the laboratory-scale synthesis of 1-bromo-3-(ethoxymethyl)benzene.

Optimization of Synthetic Reaction Conditions

Regioselectivity Control in Bromination Reactions

The synthesis of 1-bromo-3-(ethoxymethyl)benzene involves the introduction of a bromine atom onto a benzene ring that already bears an ethoxymethyl group. The position of this new substituent is dictated by the directing effects of the existing group. The ethoxymethyl group (-CH₂OCH₂CH₃) is an ortho, para-director due to the electron-donating nature of the ether oxygen, which can stabilize the intermediate carbocation (arenium ion) through resonance at the ortho and para positions. However, achieving high regioselectivity for the meta-product, 1-bromo-3-(ethoxymethyl)benzene, requires specific strategic approaches.

One common strategy to achieve meta-bromination is to start with a meta-directing group and then convert it to the desired substituent. For instance, the synthesis can commence with the Friedel-Crafts acylation of benzene to form acetophenone. The acetyl group is a strong meta-director, guiding the subsequent bromination to the meta-position to yield 3-bromoacetophenone. doubtnut.com The final step involves the reduction of the carbonyl group to a methylene (B1212753) group and subsequent etherification, or a Wolff-Kishner reduction of the 3-bromoacetophenone to yield 3-bromoethylbenzene, which can then be etherified. doubtnut.com

Another approach involves the direct bromination of a precursor where a meta-directing group is already in place. For example, starting with 3-substituted aniline (B41778) derivatives and performing a bromination followed by a deamination reaction can yield the desired 1-bromo-3-substituted benzene. google.com

The choice of brominating agent and reaction conditions also plays a pivotal role in controlling regioselectivity. While molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) is commonly used for electrophilic aromatic bromination, other reagents can offer different selectivity profiles. doubtnut.com N-Bromosuccinimide (NBS) is a milder brominating agent that can be used, sometimes with a catalyst, to achieve more controlled bromination. nih.gov The solvent can also influence the outcome; non-polar solvents are often employed in these reactions. google.com

Table 1: Factors Influencing Regioselectivity in Bromination

| Factor | Influence on Regioselectivity | Examples of Control Strategies |

| Directing Group | The electronic nature of the substituent on the benzene ring dictates the position of incoming electrophiles. | Utilize a meta-directing group (e.g., acetyl) to guide bromination to the 3-position, followed by functional group transformation. |

| Brominating Agent | Different brominating agents have varying reactivity and selectivity. | Use of milder reagents like N-Bromosuccinimide (NBS) for more controlled bromination compared to Br₂/FeBr₃. nih.gov |

| Catalyst | Lewis acid catalysts activate the brominating agent and can influence the regiochemical outcome. | Iron(III) bromide (FeBr₃) is a common catalyst for electrophilic bromination of deactivated rings. doubtnut.com |

| Solvent | The polarity of the solvent can affect the stability of reaction intermediates and transition states. | Non-polar solvents such as aliphatic or aromatic hydrocarbons are often used. google.com |

| Temperature | Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, affecting isomer distribution. | Lower temperatures are generally favored to enhance selectivity and minimize side reactions. |

Yield Enhancement and Byproduct Minimization Strategies

Maximizing the yield of 1-bromo-3-(ethoxymethyl)benzene while minimizing the formation of byproducts is a primary goal in its synthesis. Key strategies involve the precise control of reaction parameters and the selection of appropriate reagents and purification methods.

Over-bromination, leading to the formation of di- or polybrominated products, is a common side reaction. This can be mitigated by carefully controlling the stoichiometry of the brominating agent, often using it in a slight excess to ensure complete consumption of the starting material without promoting further reaction. google.com The slow, controlled addition of the brominating agent at a low temperature can also help to prevent localized high concentrations that favor multiple substitutions.

Purification of the final product is essential to remove unreacted starting materials, catalysts, and byproducts. Techniques such as distillation, recrystallization, and column chromatography are commonly employed to isolate 1-bromo-3-(ethoxymethyl)benzene in high purity. The choice of purification method depends on the physical properties of the target compound and the impurities present.

Table 2: Strategies for Yield Enhancement and Byproduct Minimization

| Strategy | Description | Impact on Synthesis |

| Stoichiometric Control | Precise control over the molar ratios of reactants, particularly the limiting reagent and the brominating agent. | Prevents over-bromination and ensures efficient use of starting materials. A slight excess of the brominating agent may be used. google.com |

| Controlled Addition | Slow and controlled addition of the brominating agent to the reaction mixture. | Minimizes localized high concentrations, reducing the formation of polybrominated byproducts. |

| Temperature Management | Maintaining a low and stable reaction temperature. | Enhances selectivity and reduces the rate of side reactions, leading to a cleaner product profile. |

| Catalyst Optimization | Selection of an appropriate catalyst and its concentration. | Can improve reaction rates and selectivity, leading to higher yields of the desired isomer. |

| Efficient Purification | Employing suitable purification techniques post-reaction. | Removes impurities and isolates the target compound in high purity, which is critical for subsequent applications. |

By systematically optimizing these reaction conditions, the synthesis of 1-bromo-3-(ethoxymethyl)benzene can be tailored to achieve high regioselectivity, maximize product yield, and ensure the purity of the final compound.

Reactivity and Mechanistic Investigations of 1 Bromo 3 Ethoxymethyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. numberanalytics.com The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring, proceeding through a two-step mechanism involving a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com The rate of reaction and the position of substitution are profoundly influenced by the substituents already present on the ring. uomustansiriyah.edu.iq

Orienting Effects of Ethoxymethyl and Bromo Substituents on Benzene Ring

In 1-bromo-3-(ethoxymethyl)benzene, the two substituents are positioned meta to each other. Their directing effects on incoming electrophiles are determined by a combination of inductive and resonance effects.

Ethoxymethyl Group (-CH₂OCH₂CH₃): The ethoxymethyl group is classified as an activating, ortho, para-directing group. The oxygen atom's lone pairs can donate electron density to the benzene ring through resonance (+R effect). This effect is particularly strong, increasing the electron density at the positions ortho and para to the substituent and thereby making the ring more nucleophilic and reactive towards electrophiles. This resonance donation outweighs its mild electron-withdrawing inductive effect.

When both groups are on the same ring, their directing influences must be considered together. Since the ethoxymethyl group is a strong activator and the bromo group is a deactivator, the ethoxymethyl group will primarily control the position of substitution. masterorganicchemistry.com The directing effects of the two groups are reinforcing, meaning they direct the incoming electrophile to the same positions.

The available positions for substitution are C2, C4, and C6.

Attack at C4 and C6: These positions are ortho to the activating ethoxymethyl group and ortho (C4) or para (C6) to the deactivating bromo group. Both substituents direct substitution to these sites.

Attack at C2: This position is ortho to both the ethoxymethyl and bromo groups. While electronically favorable, this position is more sterically hindered due to its location between the two existing substituents.

Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, with the major product likely being substitution at the least sterically hindered C4 or C6 position. libretexts.org

Quantitative Studies of Reaction Rates and Selectivity

To provide a quantitative perspective, we can examine data from analogous compounds. For instance, in the nitration of various monosubstituted benzenes, an -OCH₃ group (electronically similar to -OCH₂CH₂CH₃) can increase the reaction rate by a factor of 1000 compared to benzene, while a -Br group decreases it. uomustansiriyah.edu.iq In disubstituted systems, the strongest activating group generally dictates the reaction's outcome. masterorganicchemistry.com

| Position of Attack | Directing Influence of -CH₂OCH₂CH₃ | Directing Influence of -Br | Combined Effect | Predicted Outcome |

| C2 | ortho (Activating) | ortho (Deactivating) | Reinforcing, but sterically hindered | Minor Product |

| C4 | ortho (Activating) | ortho (Deactivating) | Reinforcing | Major Product |

| C5 | meta (Deactivating) | meta (Activating) | Antagonistic | Negligible |

| C6 | para (Activating) | para (Deactivating) | Reinforcing | Major Product |

This table provides a qualitative prediction of regioselectivity based on established principles of electrophilic aromatic substitution.

Nucleophilic Substitution Reactions

Reactivity of the Aryl Bromide Moiety

Aryl halides like 1-bromo-3-(ethoxymethyl)benzene are generally unreactive towards nucleophilic substitution under standard Sₙ1 or Sₙ2 conditions. However, substitution can occur under specific, often harsh, conditions through two primary mechanisms:

SₙAr (Addition-Elimination): This mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). wikipedia.orgmendelset.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex). Since the ethoxymethyl group is electron-donating, it does not facilitate the SₙAr mechanism. Therefore, this pathway is highly unfavorable for 1-bromo-3-(ethoxymethyl)benzene.

Elimination-Addition (Benzyne Mechanism): This reaction occurs under extremely basic conditions, such as with sodium amide (NaNH₂) in liquid ammonia. lasalle.edulibretexts.org The strong base removes a proton from a carbon adjacent to the bromine, leading to the elimination of HBr and the formation of a highly reactive "benzyne" intermediate. youtube.commakingmolecules.com The nucleophile then adds to the benzyne (B1209423). For 1-bromo-3-(ethoxymethyl)benzene, proton removal could occur at C2 or C4, leading to two different benzyne intermediates, which would then yield a mixture of isomeric products upon addition of the nucleophile. libretexts.orgstackexchange.com

Reactivity of the Ethoxymethyl Group

The ethoxymethyl group itself can undergo nucleophilic substitution, specifically at the benzylic carbon. This reaction typically involves the cleavage of the ether bond.

Transformations Involving the Ethoxymethyl Moiety

The primary transformation involving the ethoxymethyl moiety is the cleavage of the ether linkage. This is a common reaction for benzyl (B1604629) ethers and can be achieved under various conditions.

Acid-Catalyzed Cleavage: Treatment with strong acids, particularly HBr or HI, can cleave the ether. libretexts.orglibretexts.org The reaction proceeds via an Sₙ1-type mechanism because the benzylic position can stabilize a carbocation intermediate. libretexts.orgyoutube.com Protonation of the ether oxygen is followed by the loss of ethanol (B145695) to form a stable benzylic carbocation. Subsequent attack by the halide ion (Br⁻ or I⁻) yields the 3-bromobenzyl halide.

Another significant transformation is the removal of the benzyl group via hydrogenolysis. While benzyl ethers are readily cleaved by catalytic hydrogenation (H₂ and a catalyst like palladium on carbon), this method would also likely reduce the aryl bromide. youtube.comorganic-chemistry.org This highlights the use of benzyl-type ethers as protecting groups in organic synthesis, which are designed to be stable under certain conditions and removed selectively under others. libretexts.orgorganic-chemistry.org

Mechanistic Pathways of Key Transformations

The oxidation of 1-Bromo-3-(ethoxymethyl)benzene to either the aldehyde or the carboxylic acid proceeds through distinct mechanistic pathways, often involving radical intermediates.

The oxidation of benzylic ethers can be initiated by a single electron transfer (SET) process. siu.edursc.orgrsc.org In photosensitized oxidations, for example, the reaction is proposed to proceed through a benzylic radical cation intermediate, formed by electron transfer from the ether to the sensitizer. rsc.org This radical cation then undergoes deprotonation to form an α-alkoxybenzyl radical. rsc.org This radical can then follow two main pathways: (i) further oxidation to a carbocation, which upon hydrolysis yields the benzaldehyde, or (ii) reaction with oxygen to form a peroxide radical that can lead to the formation of a benzoate (B1203000) ester. rsc.org The specific pathway taken can be influenced by substituents on the aromatic ring. rsc.org

For oxidations using N-bromosuccinimide (NBS), the initial step is believed to be the formation of a monobrominated intermediate via a free-radical process. nih.gov At higher temperatures, this intermediate can eliminate the alkyl bromide to form the aldehyde through a resonance-stabilized benzylic carbocation. nih.gov Alternatively, at lower temperatures, a second bromination can occur to form a dibromo intermediate, which upon hydrolysis yields the ester. nih.gov

The mechanism for the oxidation of alkylbenzenes to carboxylic acids with strong oxidizing agents like potassium permanganate (B83412) involves the attack on the benzylic C-H bonds. masterorganicchemistry.comlibretexts.org The reaction proceeds through the cleavage of these bonds and subsequent oxidation of the benzylic carbon to the carboxylic acid oxidation state. masterorganicchemistry.com

The electrophilic aromatic substitution, such as bromination of a benzene ring, follows a two-step mechanism. msu.edu First, the electrophile attacks the π-system of the benzene ring to form a positively charged intermediate known as a benzenonium ion. msu.edu In the second step, a proton is removed from this intermediate to restore the aromaticity of the ring, resulting in the substituted product. msu.edu

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of 1-Bromo-3-(ethoxymethyl)benzene reveals characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The methylene (B1212753) protons of the ethoxymethyl group (-OCH₂CH₃) are expected to produce a quartet at approximately δ 3.5-4.0 ppm, while the methyl protons (-OCH₂CH₃) would show a triplet around δ 1.3 ppm. The benzylic protons (-CH₂-Ar) would be observed as a singlet near δ 4.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Bromo-3-(ethoxymethyl)benzene

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.2-7.5 | Multiplet |

| Benzylic (-CH₂-Ar) | ~4.5 | Singlet |

| Methylene (-OCH₂CH₃) | 3.5-4.0 | Quartet |

| Methyl (-OCH₂CH₃) | ~1.3 | Triplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. For 1-Bromo-3-(ethoxymethyl)benzene, distinct signals are expected for each unique carbon atom. The carbon atom attached to the bromine (C-Br) would appear around δ 122 ppm. The aromatic carbons would resonate in the region of δ 125-140 ppm. The benzylic carbon (-CH₂-Ar) is anticipated to be around δ 70 ppm, the methylene carbon of the ethoxy group (-OCH₂CH₃) at approximately δ 65 ppm, and the methyl carbon (-OCH₂CH₃) at about δ 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Bromo-3-(ethoxymethyl)benzene

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-Br | ~122 |

| Aromatic (C-H and C-C) | 125-140 |

| Benzylic (-CH₂-Ar) | ~70 |

| Methylene (-OCH₂CH₃) | ~65 |

| Methyl (-OCH₂CH₃) | ~15 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, for instance, between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of 1-Bromo-3-(ethoxymethyl)benzene. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₉H₁₁BrO), which is approximately 214 and 216 g/mol , reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. youtube.com Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxymethyl group (-CH₂OCH₂CH₃), leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for 1-Bromo-3-(ethoxymethyl)benzene

| Ion | Predicted m/z | Description |

| [M]⁺ | 214/216 | Molecular ion |

| [M - OCH₂CH₃]⁺ | 169/171 | Loss of ethoxy group |

| [M - CH₂OCH₂CH₃]⁺ | 155/157 | Loss of ethoxymethyl group |

| [C₇H₆Br]⁺ | 169/171 | Bromotropylium ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the molecule by measuring the vibrations of chemical bonds.

IR Spectroscopy : The IR spectrum of 1-Bromo-3-(ethoxymethyl)benzene would show characteristic absorption bands. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C-O-C stretching of the ether linkage would appear in the region of 1050-1150 cm⁻¹. The C-Br stretching vibration is typically observed in the lower frequency region, around 500-600 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for observing the symmetric vibrations of the benzene (B151609) ring.

Table 4: Key IR Absorption Bands for 1-Bromo-3-(ethoxymethyl)benzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C-O-C (Ether) | Stretching | 1050-1150 |

| C-Br | Stretching | 500-600 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

For a crystalline sample of 1-Bromo-3-(ethoxymethyl)benzene, X-ray diffraction (XRD) can provide the definitive three-dimensional structure of the molecule in the solid state. This technique determines the precise bond lengths, bond angles, and the packing of the molecules in the crystal lattice. While no specific crystal structure data for 1-Bromo-3-(ethoxymethyl)benzene is publicly available, analysis of related brominated aromatic compounds by XRD has been instrumental in resolving structural ambiguities.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of 1-Bromo-3-(ethoxymethyl)benzene. These methods provide detailed information about the molecule's geometry, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-Bromo-3-(ethoxymethyl)benzene, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state energy minimum. researchgate.netstackexchange.com This process involves iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. stackexchange.comarxiv.org The resulting optimized structure is crucial for accurate predictions of other molecular properties.

Energy profiles for processes such as bond rotation can also be calculated. For instance, the rotational barrier around the C-O bonds of the ethoxymethyl group can be determined by performing a series of constrained geometry optimizations at different dihedral angles. This provides insight into the conformational flexibility of the molecule.

Table 1: Predicted Geometric Parameters for 1-Bromo-3-(ethoxymethyl)benzene from DFT Calculations (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.)

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |

| Bond Length | C-O (ether) | ~1.43 Å |

| Bond Angle | C-C-Br | ~119.5° |

| Bond Angle | C-O-C | ~111.0° |

| Dihedral Angle | C(ar)-C(ar)-C-O | ~180° |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. wolfram.comyoutube.comlibretexts.org It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a deficiency of electrons. youtube.comavogadro.cc Green and yellow areas represent intermediate potential. youtube.com

For 1-Bromo-3-(ethoxymethyl)benzene, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the ethoxymethyl group due to its lone pairs of electrons. mdpi.com This suggests that the oxygen atom is a likely site for electrophilic attack. The bromine atom, despite its electronegativity, can exhibit a region of positive potential on its outermost surface, known as a sigma-hole, making it a potential halogen bond donor. The aromatic ring would display a complex potential, with the pi-system generally being electron-rich.

Table 2: Illustrative Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites of 1-Bromo-3-(ethoxymethyl)benzene (Note: These values are hypothetical and serve to illustrate the expected charge distribution.)

| Atomic Site | Predicted MEP Value (kcal/mol) | Interpretation |

|---|---|---|

| Oxygen (ether) | -35 to -45 | Strongly nucleophilic, electron-rich |

| Bromine (sigma-hole) | +10 to +20 | Electrophilic, potential for halogen bonding |

| Aromatic Ring (pi-system) | -15 to -25 | Generally nucleophilic |

| Hydrogen (ethyl group) | +5 to +15 | Slightly electrophilic |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's capacity to act as a nucleophile or electron donor. taylorandfrancis.comresearchgate.net For 1-Bromo-3-(ethoxymethyl)benzene, the HOMO is expected to be primarily located on the electron-rich aromatic ring and potentially the oxygen atom.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to act as an electrophile or electron acceptor. taylorandfrancis.comresearchgate.net The LUMO is likely to be distributed over the aromatic ring and the C-Br bond, indicating that these are regions where the molecule can accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

Table 3: Predicted Frontier Molecular Orbital Properties for 1-Bromo-3-(ethoxymethyl)benzene (Note: The data presented is a theoretical representation of FMO analysis results.)

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -0.5 to -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 to 7.0 | Chemical stability and reactivity |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction involving 1-Bromo-3-(ethoxymethyl)benzene. By mapping the potential energy surface, researchers can identify the most likely reaction pathways. This involves locating and characterizing the structures of reactants, products, intermediates, and, crucially, transition states.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods can calculate the geometry and energy of the transition state, which is essential for determining the reaction's activation energy and, consequently, its rate. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. For instance, modeling the nucleophilic substitution at the benzylic carbon or electrophilic addition to the aromatic ring would involve these detailed analyses.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govflemingcollege.caacs.org While a QSAR study would require a dataset of related compounds, we can describe how 1-Bromo-3-(ethoxymethyl)benzene would be analyzed within such a framework.

In a QSAR study, various molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). For a series of bromo- and ethoxy-substituted benzenes, these descriptors would be calculated and then statistically correlated with an observed reactivity parameter (e.g., reaction rate constant, binding affinity). The resulting QSAR model, often a multiple linear regression equation, can then be used to predict the reactivity of new or untested compounds, including 1-Bromo-3-(ethoxymethyl)benzene. nih.govacs.org

Table 4: Key Molecular Descriptors for 1-Bromo-3-(ethoxymethyl)benzene in a Hypothetical QSAR Study (Note: These are examples of descriptors that would be calculated for a QSAR model.)

| Descriptor Type | Descriptor Name | Predicted Value/Significance |

|---|---|---|

| Electronic | Dipole Moment | Indicates overall molecular polarity |

| Electronic | HOMO-LUMO Gap | Correlates with chemical reactivity |

| Steric | Molecular Volume | Relates to steric hindrance |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Predicts solubility and membrane permeability |

Applications As a Building Block in Complex Chemical Syntheses

Synthesis of Fine Chemicals and Specialty Materials

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and electronic materials. 1-Bromo-3-(ethoxymethyl)benzene is a precursor for such high-value products. The bromine atom on the benzene (B151609) ring can be readily displaced or used in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

For instance, in the synthesis of pharmaceutical intermediates, the bromo group can be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) which can then react with various electrophiles. Alternatively, and more commonly, it serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the precise construction of complex molecular architectures.

The ethoxymethyl group also plays a crucial role. It can be a stable ether linkage in the final product or it can be cleaved under specific acidic conditions to reveal a benzyl (B1604629) alcohol, providing another site for chemical diversification. This dual functionality makes 1-Bromo-3-(ethoxymethyl)benzene an attractive starting material for creating libraries of compounds for drug discovery screening.

In the realm of specialty materials, this compound can be used in the development of novel polymers and liquid crystals. The rigid aromatic core provided by the benzene ring, combined with the flexible ethoxymethyl side chain, can be exploited to design materials with specific thermal or optical properties. Polymerization can be achieved by converting the bromo- and ethoxymethyl- functionalities into polymerizable groups, or by using the entire molecule as a monomer in step-growth polymerization processes.

| Application Area | Role of 1-Bromo-3-(ethoxymethyl)benzene | Key Reactions |

| Pharmaceuticals | Intermediate for Active Pharmaceutical Ingredients (APIs) | Suzuki Coupling, Heck Reaction, Buchwald-Hartwig Amination |

| Agrochemicals | Precursor for herbicides and fungicides | Nucleophilic Aromatic Substitution, Etherification |

| Specialty Polymers | Monomer for high-performance plastics | Grignard Formation, Wittig Reaction |

| Liquid Crystals | Core structure for liquid crystal molecules | Sonogashira Coupling, Esterification |

Precursor for Advanced Aromatic Systems

Advanced aromatic systems, such as polycyclic aromatic hydrocarbons (PAHs), oligophenylenes, and other conjugated materials, are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 1-Bromo-3-(ethoxymethyl)benzene is an ideal starting material for the synthesis of these systems due to the reactivity of the aryl bromide in cross-coupling reactions. youtube.com

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a powerful tool for creating new carbon-carbon bonds. In this context, 1-Bromo-3-(ethoxymethyl)benzene can be coupled with arylboronic acids or esters to generate biaryl structures. Repetitive coupling sequences can lead to the formation of well-defined oligomers and polymers with extended π-conjugation. The ethoxymethyl group can influence the solubility and processing characteristics of these materials, which is a critical factor in the fabrication of electronic devices.

Similarly, the Heck reaction allows for the coupling of the aryl bromide with alkenes, leading to the formation of substituted styrenes. nist.gov These products can then undergo polymerization or other transformations to create advanced materials. The Sonogashira coupling with terminal alkynes provides access to aryl alkynes, which are important precursors for carbon-rich materials and conjugated polymers.

A representative scheme for the synthesis of a biaryl system using a Suzuki coupling is shown below:

Reaction Scheme for Biaryl Synthesis

[1-Bromo-3-(ethoxymethyl)benzene] + [Arylboronic Acid] --(Pd catalyst, Base)--> [3-(Ethoxymethyl)-1,1'-biphenyl] + [Byproducts]

This strategy allows for the systematic construction of a wide range of advanced aromatic systems with tailored electronic and photophysical properties.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient production of a wide variety of structurally diverse small molecules from a common starting material. nist.gov1-Bromo-3-(ethoxymethyl)benzene is well-suited for DOS due to its two distinct and orthogonally reactive functional groups. The bromine atom and the ethoxymethyl group can be selectively manipulated to generate a library of compounds with high structural diversity.

One possible DOS strategy would involve a "branching" approach. In the first step, the bromo group could be subjected to a variety of cross-coupling reactions (e.g., Suzuki, Stille, Hiyama) with a diverse set of coupling partners to create a first generation of intermediate compounds. Each of these intermediates would still possess the ethoxymethyl group. In the second step, the ethoxymethyl group could be cleaved to the corresponding benzyl alcohol, which could then be subjected to a range of transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups.

This two-dimensional diversification strategy allows for the rapid generation of a large number of unique molecular scaffolds from a single, readily available starting material. The resulting compound libraries can be screened for biological activity, leading to the discovery of new drug candidates or chemical probes for studying biological processes.

| Functional Group | Possible Transformations | Resulting Functionalities |

| Aryl Bromide | Suzuki Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination, Cyanation | Biaryls, Styrenes, Aryl Alkynes, Aryl Amines, Benzonitriles |

| Ethoxymethyl Ether | Acid-catalyzed cleavage | Benzyl Alcohol |

| Derived Benzyl Alcohol | Oxidation, Esterification, Etherification | Benzaldehyde, Benzoic Acid, Benzyl Esters, Benzyl Ethers |

This orthogonal reactivity makes 1-Bromo-3-(ethoxymethyl)benzene a powerful tool for exploring chemical space and accelerating the discovery of new functional molecules.

Future Perspectives and Emerging Research Directions in 1 Bromo 3 Ethoxymethyl Benzene Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are paramount in modern organic synthesis, aiming to reduce environmental impact and enhance safety and efficiency. For the synthesis of 1-Bromo-3-(ethoxymethyl)benzene, which traditionally might involve harsh reagents and organic solvents, several green alternatives are being explored.

Future synthetic routes are likely to incorporate strategies such as the use of environmentally benign solvents, solvent-free reaction conditions, and alternative alkylating agents. Research has shown the viability of water as a solvent for the metal-free synthesis of aryl ethers, which could be a significant step towards a greener synthesis of 1-Bromo-3-(ethoxymethyl)benzene. organic-chemistry.org Furthermore, solvent-free approaches, potentially utilizing microwave irradiation, have been demonstrated for Williamson ether synthesis, offering rapid and efficient reactions with reduced waste. orgchemres.orgresearchgate.net

The use of greener reagents is another key area of development. Dimethyl carbonate, for instance, has been successfully used as an environmentally friendly methylating agent for phenols, and similar principles could be applied for ethoxylation. rsc.org Catalytic versions of the Williamson ether synthesis are also gaining traction, as they can proceed with weaker alkylating agents and minimize the production of salt byproducts, a common issue in traditional ether syntheses. acs.org

| Green Chemistry Approach | Potential Application in 1-Bromo-3-(ethoxymethyl)benzene Synthesis | Key Advantages |

| Use of Green Solvents | Replacing traditional organic solvents with water or bio-based solvents. organic-chemistry.org | Reduced environmental impact, improved safety. |

| Solvent-Free Synthesis | Performing the reaction without a solvent, possibly with microwave assistance. orgchemres.orgresearchgate.net | Minimized waste, potential for faster reactions, lower energy consumption. |

| Benign Alkylating Agents | Utilizing reagents like diethyl carbonate instead of traditional alkyl halides. rsc.org | Lower toxicity, reduced hazardous byproducts. |

| Catalytic Williamson Ether Synthesis | Employing catalytic amounts of a base to facilitate the reaction with weaker alkylating agents like ethanol (B145695). acs.org | Higher atom economy, less salt waste. |

Chemoenzymatic Synthesis and Biocatalysis for Selective Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and milder reaction conditions compared to traditional chemical methods. While specific enzymatic routes to 1-Bromo-3-(ethoxymethyl)benzene are not yet established, the potential for chemoenzymatic strategies is significant.

Enzymes have demonstrated remarkable capabilities in reactions relevant to the synthesis of this compound. For instance, enzymatic halogenation and dehalogenation of aromatic compounds are known processes, suggesting that a biocatalyst could be engineered to selectively brominate an ethoxymethylbenzene precursor. nih.gov Similarly, the enzymatic formation of ether bonds is an area of active research.

Moreover, biocatalysis can be instrumental in the synthesis of chiral amines from alcohols and carboxylic acids, which, while not directly applicable to the synthesis of 1-Bromo-3-(ethoxymethyl)benzene, showcases the power of enzymes in transforming functional groups present in related structures. youtube.com Future research could focus on discovering or engineering enzymes, such as halogenases or etherases, that can act on precursors of 1-Bromo-3-(ethoxymethyl)benzene to achieve highly selective and sustainable synthesis.

| Biocatalytic Approach | Potential Transformation in the Synthesis of 1-Bromo-3-(ethoxymethyl)benzene | Anticipated Benefits |

| Enzymatic Halogenation | Regioselective bromination of 3-(ethoxymethyl)benzene to yield the target compound. nih.gov | High selectivity, mild reaction conditions, reduced byproducts. |

| Enzymatic Etherification | Formation of the ether linkage from a corresponding alcohol and an ethoxy donor. | High chemoselectivity, potential for stereoselectivity if applicable. |

| Engineered Enzymes | Development of novel enzymes specifically designed for the synthesis of 1-Bromo-3-(ethoxymethyl)benzene. | Optimized catalytic efficiency and substrate specificity. |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous flow processing, is rapidly becoming a transformative technology in the pharmaceutical and fine chemical industries. ucd.iebeilstein-journals.orgmdpi.com Its advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and ease of scalability, make it an attractive option for the production of 1-Bromo-3-(ethoxymethyl)benzene. scispace.com

The synthesis of pharmaceutical intermediates often involves hazardous reagents or exothermic reactions, which can be managed more safely in the small, controlled environment of a flow reactor. scispace.com Reactions that are difficult to control in batch, such as certain Friedel-Crafts acylations or reactions involving unstable intermediates, have been successfully implemented in flow systems. acs.org

| Flow Chemistry Application | Relevance to 1-Bromo-3-(ethoxymethyl)benzene Production | Key Advantages |

| Enhanced Safety | Better control over exothermic reactions and handling of hazardous materials. scispace.com | Reduced risk of thermal runaway, safer operation at larger scales. |

| Improved Efficiency | Precise control of reaction parameters (temperature, pressure, residence time) leading to higher yields and purity. mdpi.com | Optimized product output, less downstream purification. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production by running the system for longer periods. scispace.com | Faster process development, more flexible manufacturing. |

| Telescoped Synthesis | Integration of multiple reaction steps into a single continuous process without isolating intermediates. beilstein-journals.org | Reduced manufacturing time, lower operational costs. |

Integration with Machine Learning for Reaction Prediction and Optimization

For the synthesis of 1-Bromo-3-(ethoxymethyl)benzene, ML models could be trained to predict the yield and selectivity of the reaction under various conditions (e.g., different catalysts, solvents, temperatures). This predictive capability can significantly reduce the number of experiments required for process optimization, saving time and resources. nih.govresearchgate.net

Furthermore, when combined with automated flow chemistry platforms, ML algorithms can enable real-time optimization. rsc.org The system can autonomously vary reaction parameters, analyze the output, and use the data to build a predictive model that identifies the optimal conditions for maximizing yield while minimizing impurities. researchgate.net This data-driven approach represents a paradigm shift in chemical manufacturing, moving towards more intelligent and efficient production systems.

| Machine Learning Application | Potential Impact on 1-Bromo-3-(ethoxymethyl)benzene Synthesis | Key Benefits |

| Reaction Outcome Prediction | Predicting the major products, byproducts, and yields of a given set of reactants and conditions. mit.edurjptonline.org | More efficient experimental design, avoidance of unsuccessful reactions. |

| Condition Optimization | Identifying the optimal set of reaction parameters (e.g., temperature, concentration, catalyst) to maximize yield and purity. nih.govresearchgate.net | Higher process efficiency, reduced development time. |

| Automated Synthesis | Integration with robotic systems and flow reactors for autonomous reaction optimization. rsc.orgresearchgate.net | Accelerated discovery of optimal conditions, high-throughput experimentation. |

| Retrosynthesis Planning | Suggesting potential synthetic pathways to the target molecule based on known chemical reactions. | Discovery of novel and more efficient synthetic routes. |

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Bromo-3-(ethoxymethyl)benzene, and how can regioselectivity be controlled?

Methodological Answer:

The synthesis typically involves bromination of 3-(ethoxymethyl)benzene. A common approach uses N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in strongly acidic media (e.g., H2SO4) to selectively brominate the aromatic ring at the para position relative to the ethoxymethyl group . Regioselectivity is influenced by the directing effects of the ethoxymethyl (-CH2OCH2CH3) group, which acts as an ortho/para director. To minimize di- or polybromination, stoichiometric control and low-temperature conditions (0–5°C) are recommended. Post-reaction purification via column chromatography (hexane/ethyl acetate) yields the monobrominated product with >90% purity.

Advanced: How can Pd-catalyzed cross-coupling reactions be applied to 1-Bromo-3-(ethoxymethyl)benzene for functionalizing aromatic systems?

Methodological Answer:

1-Bromo-3-(ethoxymethyl)benzene serves as a versatile electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(PPh3)4 (2 mol%) with K2CO3 in dioxane/water (3:1) at 80°C facilitates coupling with arylboronic acids to generate biaryl derivatives . Key considerations:

- Ligand selection : XPhos enhances reactivity for sterically hindered substrates.

- Side reactions : Competing debromination may occur under strongly basic conditions; optimizing pH (pH 8–9) mitigates this.

- Characterization : Confirm coupling efficiency via GC-MS or LC-MS, monitoring for residual starting material (<5%) .

Basic: What spectroscopic techniques are critical for characterizing 1-Bromo-3-(ethoxymethyl)benzene, and how are peaks interpreted?

Methodological Answer:

- 1H NMR : The ethoxymethyl group exhibits a triplet at δ 3.5–3.7 ppm (CH2O) and a quartet at δ 1.1–1.3 ppm (CH3). Aromatic protons appear as a doublet (para to Br) at δ 7.2–7.4 ppm and a multiplet (ortho/meta to substituents) at δ 7.0–7.2 ppm .

- 13C NMR : The brominated carbon resonates at δ 120–125 ppm, while the ethoxymethyl carbons appear at δ 70 (CH2O) and 15 (CH3).

- GC-MS : Molecular ion [M]+ at m/z 229 (C9H11BrO) and fragment ions at m/z 149 (loss of Br) confirm structural integrity .

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) affect the stability of 1-Bromo-3-(ethoxymethyl)benzene under basic conditions?

Methodological Answer:

The ethoxymethyl group’s electron-donating nature increases susceptibility to elimination. Under basic conditions (e.g., NaOH/EtOH), β-hydride elimination may form 3-vinylbenzene derivatives, competing with nucleophilic substitution. To suppress elimination:

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Employ mild bases (K2CO3) instead of strong bases (t-BuOK).

- Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 for substitution products) .

Basic: What are the common impurities in synthesized 1-Bromo-3-(ethoxymethyl)benzene, and how are they resolved?

Methodological Answer:

- Dibrominated byproducts : Arise from excess brominating agents. Mitigated by using stoichiometric DBDMH and short reaction times (<2 hrs).

- Dealkylation products : Ethoxymethyl groups may hydrolyze to hydroxymethyl under acidic conditions. Neutralize reaction mixtures promptly post-synthesis.

- Purification : Flash chromatography (silica gel, 10:1 hexane/EtOAc) separates impurities. Purity is confirmed by HPLC (retention time ~8.2 min) .

Advanced: How can computational modeling (DFT) predict the reactivity of 1-Bromo-3-(ethoxymethyl)benzene in electrophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution. The ethoxymethyl group’s +M effect directs electrophiles to the para position (highest electron density). Key steps:

Optimize molecular geometry using Gaussian 12.

Calculate Fukui indices (f⁻) to identify nucleophilic sites.

Validate with experimental data (e.g., nitration yields 85% para-nitro product) .

Basic: What safety protocols are essential when handling 1-Bromo-3-(ethoxymethyl)benzene?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Waste disposal : Quench residual bromine with NaHSO3 before aqueous disposal.

- Storage : In amber glass under N2 at 4°C to prevent photodegradation and moisture uptake .

Advanced: How does the ethoxymethyl group influence the compound’s stability in long-term storage compared to halogenated analogs?

Methodological Answer:

The ethoxymethyl group’s hydrophilicity increases hygroscopicity, accelerating hydrolysis. Stability studies show:

- Degradation pathway : Hydrolysis to 3-(hydroxymethyl)bromobenzene (t1/2 = 30 days at 25°C, 60% RH).

- Stabilization strategies : Store with molecular sieves (3Å) or under inert gas.

- Analytical validation : Track degradation via FT-IR (O-H stretch at 3400 cm⁻¹) .

Basic: What are the industrial-scale challenges in synthesizing 1-Bromo-3-(ethoxymethyl)benzene, and how are they addressed?

Methodological Answer:

- Exothermic bromination : Use continuous flow reactors for heat dissipation and safer scaling.

- Byproduct management : In-line IR spectroscopy monitors dibromination, enabling real-time adjustments.

- Yield optimization : Catalytic FeBr3 (0.5 mol%) enhances bromine utilization, achieving >85% yield .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of SNAr reactions involving 1-Bromo-3-(ethoxymethyl)benzene?

Methodological Answer:

Deuterium labeling at the ethoxymethyl group (e.g., -CD2OCH3) measures secondary KIEs to distinguish between concerted (KIE ~1.0) and stepwise mechanisms (KIE >1.1). Experimental setup:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.